![molecular formula C18H19NO4 B13507252 4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid](/img/structure/B13507252.png)
4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid is an organic compound with the molecular formula C18H19NO4 It is a derivative of butanoic acid, featuring a benzyloxycarbonyl-protected amino group attached to a phenyl ring, which is further connected to a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Butanoic Acid Chain: The protected amino compound is then subjected to a Friedel-Crafts acylation reaction with butanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This step attaches the butanoic acid chain to the phenyl ring.
Deprotection: Finally, the benzyloxycarbonyl protecting group is removed using hydrogenation with a palladium catalyst (Pd/C) under hydrogen gas (H2) atmosphere, yielding the desired 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications at other positions on the molecule. Upon deprotection, the free amino group can interact with biological targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-{[(methoxy)carbonyl]amino}phenyl)butanoic acid: Similar structure but with a methoxycarbonyl protecting group instead of benzyloxycarbonyl.
4-(4-{[(acetoxy)carbonyl]amino}phenyl)butanoic acid: Similar structure but with an acetoxycarbonyl protecting group.
4-(4-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid: Similar structure but with a tert-butoxycarbonyl protecting group.
Uniqueness
4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid is unique due to the presence of the benzyloxycarbonyl protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in synthetic organic chemistry and medicinal chemistry applications where selective protection and deprotection of functional groups are crucial.
Propriétés
Formule moléculaire |
C18H19NO4 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
4-[4-(phenylmethoxycarbonylamino)phenyl]butanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-17(21)8-4-7-14-9-11-16(12-10-14)19-18(22)23-13-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13H2,(H,19,22)(H,20,21) |
Clé InChI |
XKLYWHHASFUGPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



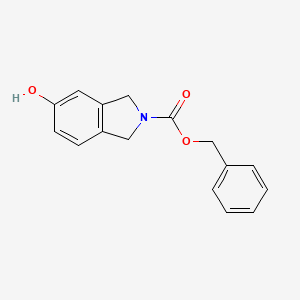
![4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid](/img/structure/B13507186.png)
![3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride](/img/structure/B13507193.png)
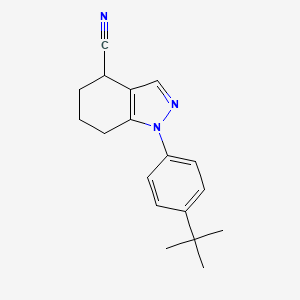
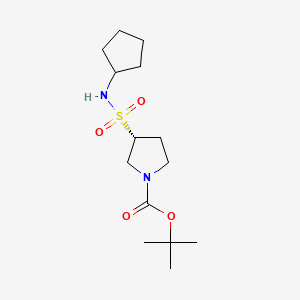
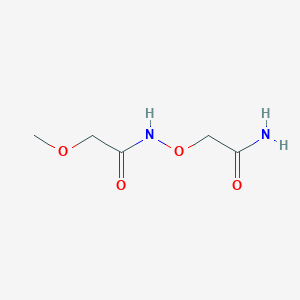
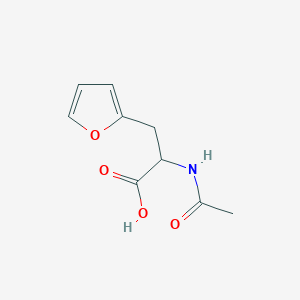
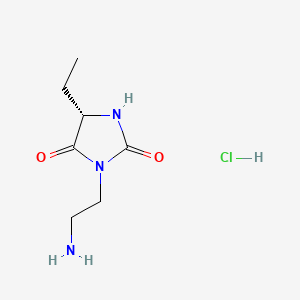


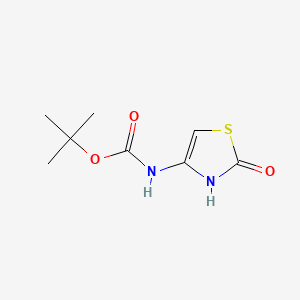

![((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13507256.png)
